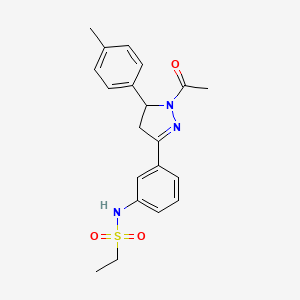

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-derived sulfonamide compound characterized by a 4,5-dihydro-1H-pyrazole core substituted with an acetyl group at the N1 position, a p-tolyl (para-methylphenyl) group at the C5 position, and an ethanesulfonamide moiety attached to a phenyl ring at the C3 position. Its molecular formula is C₂₅H₂₇N₃O₃S, with a molecular weight of 461.57 g/mol. This compound shares structural similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, where the sulfonamide group enhances solubility and bioactivity .

The acetyl group and ethanesulfonamide substituent in this compound suggest improved metabolic stability and target-binding affinity compared to simpler pyrazolines .

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-4-27(25,26)22-18-7-5-6-17(12-18)19-13-20(23(21-19)15(3)24)16-10-8-14(2)9-11-16/h5-12,20,22H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAUONMSULRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine. The final step involves the sulfonation of the phenyl group using ethanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The ethanesulfonamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ethanolic solutions of nucleophiles under reflux conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanesulfonamide derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole core, which is known for its diverse biological activities. The synthesis of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be achieved through various methods, including refluxation with hydrazine derivatives and acetic anhydride in the presence of catalysts. For example, solvent-free synthesis methods have shown promising yields in similar pyrazole derivatives, indicating the potential for efficient production of this compound .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key findings include:

- Anticancer Properties : Compounds with similar structures have demonstrated significant anticancer activity. For instance, derivatives of 4,5-dihydro-pyrazoles exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases . This is particularly relevant in conditions like rheumatoid arthritis and other autoimmune disorders.

- Antibacterial Activity : Some studies have reported that certain pyrazole derivatives possess antibacterial properties, suggesting their utility in developing new antibiotics .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of a related pyrazole derivative as a BET (bromodomain and extraterminal domain) inhibitor. The compound showed promising results in inhibiting the growth of cancer cells by targeting BRD4, a protein implicated in various cancers. This study underscores the potential for developing novel anticancer therapies based on this compound's structure .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar pyrazole compounds. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting a pathway for therapeutic development in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide and analogous compounds:

Key Observations:

Bulkier Groups (e.g., tert-butyl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Sulfonamide Variations :

- Ethanesulfonamide (target compound) offers a balance between solubility and steric bulk compared to methanesulfonamide ().

- Dual sulfonyl groups (e.g., in ) enhance thermal and enzymatic stability but may complicate synthetic routes.

Synthetic Yields and Purity :

- Compounds with acetylated pyrazolines (e.g., target compound, ) consistently report high purity (>99.5%) and moderate-to-high yields (68–82%), suggesting robust synthetic protocols for this class .

Pharmacological and Physicochemical Implications

- Solubility: Ethanesulfonamide derivatives generally exhibit better aqueous solubility than methanesulfonamide or non-sulfonamide analogs due to increased polarity .

- Metabolic Stability : Acetylated pyrazolines (e.g., target compound) resist rapid hydrolysis compared to propionyl or isobutyryl derivatives, as seen in .

- Target Selectivity : The p-tolyl group in the target compound may favor interactions with hydrophobic kinase pockets, similar to 4-(trifluoromethyl)phenyl in .

Biological Activity

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a pyrazole ring substituted with an acetyl and p-tolyl group. The general formula can be represented as follows:

The synthesis of this compound typically involves the reaction of 1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole with phenyl ethane sulfonamide under specific reaction conditions. Various synthetic methods have been explored, including solvent-free techniques that enhance yield and purity .

1. Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. These compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, the inhibition of bromodomain-containing protein 4 (BRD4) has been linked to reduced expression of oncogenes such as MYC, which is crucial for tumor progression .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10.5 | Inhibition of BRD4 |

| MCF-7 | 12.8 | Induction of apoptosis |

| A549 | 9.0 | Cell cycle arrest |

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can modulate cytokine production and inhibit pathways associated with inflammation. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

3. Neuroprotective Potential

Emerging studies suggest that compounds similar to this compound may possess neuroprotective effects. These compounds can influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation within neural tissues .

Case Studies

Case Study 1: Anticancer Efficacy in Mice

A recent animal study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing decreased cellular proliferation markers.

Case Study 2: Inflammation in Rat Models

Another study assessed the anti-inflammatory effects using a rat model of induced arthritis. The administration of the compound resulted in reduced swelling and pain scores, alongside a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. How can the crystal structure of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating crystal structures. Data collection involves mounting a high-quality crystal on a diffractometer (e.g., Bruker D8 Venture). Use SHELXL for refinement, which handles anisotropic displacement parameters and validates geometric restraints. The R-factor (<0.05) and residual electron density maps are critical for assessing refinement quality . For visualization, ORTEP-3 can generate thermal ellipsoid plots to highlight molecular geometry and potential disorder .

Q. What synthetic strategies are recommended to optimize the purity of this compound?

- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with diketones to form the pyrazole core, followed by sulfonylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) removes byproducts. Recrystallization in ethanol or acetonitrile improves purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., acetyl CH₃ at ~2.3 ppm, aromatic protons at 6.5–8.0 ppm).

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).

- HRMS : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and isotopic patterns. Cross-reference with computational predictions (e.g., PubChem data) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., pyrazole ring keto-enol equilibrium) or impurities. Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set). If impurities persist, employ preparative HPLC or ion-exchange chromatography for isolation .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Prepare the ligand (optimized geometry at B3LYP/6-31G*) and receptor (PDB ID: 1CX2 for COX-2). Analyze binding poses for hydrogen bonds (e.g., sulfonamide-SO₂ with Arg120) and hydrophobic contacts (p-tolyl group). Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., 3-fluorophenyl) to alter electronic effects. Substitute acetyl with benzoyl to probe steric tolerance.

- Assays : Test analogs in enzyme inhibition (e.g., COX-2 IC₅₀ via fluorometric kits) and cytotoxicity (MTT assay on cancer cell lines). Correlate activity trends with Hammett constants or LogP values .

Q. What strategies address crystallographic data inconsistencies (e.g., high R-factors)?

- Methodological Answer : Re-examine data for twinning or absorption errors (SADABS correction). For disordered regions, apply PART instructions in SHELXL. Validate with the CheckCIF tool (IUCr) to flag geometry outliers. If unresolved, collect higher-resolution data (≤0.8 Å) at synchrotron facilities .

Q. How to design in vivo toxicology studies for this compound?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423). Administer doses (10–300 mg/kg) orally or intravenously. Monitor biomarkers (ALT, AST, creatinine) and histopathology (liver/kidney sections). For chronic toxicity, conduct 28-day studies with pharmacokinetic profiling (LC-MS/MS for plasma concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.